(4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid
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Overview
Description
1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- is a compound that features a pyrrolidine ring attached to an acetic acid moiety, with a 4-fluorophenyl group at the alpha position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine, acetic acid, and 4-fluorobenzaldehyde.
Step 1: The initial step involves the formation of an imine intermediate by reacting pyrrolidine with 4-fluorobenzaldehyde under acidic conditions.
Step 2: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Step 3: The final step involves the acylation of the amine with acetic anhydride to yield 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)-.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
1-Pyrrolidineacetic acid: Lacks the fluorophenyl group, resulting in different biological activity.
4-Fluorophenylacetic acid: Lacks the pyrrolidine ring, affecting its interaction with enzymes and receptors.
Pyrrolidine-2-carboxylic acid: Similar structure but different functional groups, leading to varied applications.
Uniqueness: 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- is unique due to the presence of both the pyrrolidine ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
868151-13-7 |
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Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) |
InChI Key |
WLJMDSMSZOEVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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